molecular formula C35H30O11 B1250969 Guangsangon K

Guangsangon K

Cat. No.: B1250969
M. Wt: 626.6 g/mol
InChI Key: XFBBWTUEALDZHM-IZJPYPARSA-N
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Description

Guangsangon K is a Diels-Alder-type adduct classified under the E-I subclass of mulberry Diels-Alder adducts (MDAAs). It features a hydroxyl group at the C-2 position, conferring a 2R,3R stereochemical configuration, and is derived from dehydroprenyldihydroflavonol . Isolated from Morus macroura stem barks, it is structurally characterized by a chalcone precursor fused with a dienophile moiety, forming a bicyclic framework common to MDAAs . Pharmacoinformatics studies highlight its moderate binding affinity (-6.26 kcal/mol) to target proteins, though its CNN Pose Score (0.4346) suggests suboptimal docking accuracy compared to analogs like Guangsangon L (-10.99 kcal/mol, 0.7654) .

Properties

Molecular Formula

C35H30O11

Molecular Weight

626.6 g/mol

IUPAC Name

(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1

InChI Key

XFBBWTUEALDZHM-IZJPYPARSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and pharmacokinetic differences between Guangsangon K and related compounds:

Compound Structural Features Bioactivities Pharmacokinetic Properties
This compound 2R,3R configuration; hydroxyl at C-2; dehydroprenyldihydroflavonol-derived Moderate binding affinity (-6.26 kcal/mol); potential PD-L1/PD-1 pathway modulation ; antioxidant activity (specific data unreported) Low solubility (Log S = -7.54); poor GI absorption
Guangsangon E Chalcone + 2-phenylbenzofuran; trans–trans diene configuration Strong cytotoxicity (IC₅₀ = 2.75 µg/mL vs. P-388 leukemia); anti-PD-L1 activity; induces mitophagy in triple-negative breast cancer Solubility unreported; in vivo efficacy demonstrated in xenograft models
Chalcomoracin Antibiotic Diels-Alder adduct; inhibits enoyl-ACP reductase Moderate cytotoxicity (IC₅₀ = 5.46 µg/mL vs. P-388; 5.69 µg/mL vs. human cancer lines); PD-L1/PD-1 disruption Low solubility inferred; in vitro and in vivo antitumor activity
Guangsangon L 2-epimer of Guangsangon M; ketalized adduct High binding affinity (-10.99 kcal/mol); antioxidant (inhibits lipid peroxidation by >50% at 10⁻⁵ M) Moderate solubility (Log S unreported); superior docking accuracy (CNN Pose Score = 0.7654)
Kuwanon G/H Prenylated MDAAs with undefined C-2 configurations Potent PtpB inhibitors (IC₅₀ = 0.83 µM and 0.36 µM); antioxidant activity comparable to vitamin E Solubility and absorption data unreported; in vitro enzyme inhibition confirmed
Sorocein I Ketalized adduct from Sorocea ilicifolia; non-cytotoxic No activity against P-388 cells; structural novelty but limited therapeutic potential Solubility and absorption unreported

Structural and Functional Divergences

  • Stereochemistry and Substitutions : this compound’s 2R,3R configuration distinguishes it from epimers like Guangsangon M/N (2S) . Unlike Chalcomoracin, which lacks a hydroxyl at C-2, this compound’s C-2 hydroxyl may enhance hydrogen bonding with targets like PD-L1 .
  • Diene Configuration: Guangsangon E and Kuwanon G/H share trans–trans diene moieties, optimizing their interaction with enzymes (e.g., PtpB) and immune checkpoints .

Pharmacological Efficacy

  • Cytotoxicity : Guangsangon E outperforms this compound in cytotoxicity (IC₅₀ = 2.75 µg/mL vs. unreported for this compound) .
  • Enzyme Inhibition: Kuwanon G/H exhibit nanomolar-range IC₅₀ values against PtpB, far exceeding this compound’s moderate binding affinity .
  • Antioxidant Activity: Guangsangon L and Kuwanon G/H show superior antioxidant effects compared to this compound, which lacks quantitative data .

Pharmacokinetic Challenges

  • Solubility : this compound’s poor solubility (Log S = -7.54) contrasts with Mulberroside C (Log S = -4.12), suggesting formulation challenges .
  • Binding Accuracy : this compound’s low CNN Pose Score (0.4346) indicates less precise target engagement than Guangsangon L (0.7654) .

Q & A

Q. What is the chemical classification of Guangsangon K, and how does its structure influence its pharmacological properties?

this compound is a Diels-Alder adduct derived from Morus macroura, characterized by a hybrid structure formed through a [4+2] cycloaddition between a chalcone and a diene. Its structural complexity, including hydroxyl and prenyl groups, contributes to its bioactivity, particularly in binding to target proteins like aromatase cytochrome P450 (CYP19A1) . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for elucidating its stereochemistry, while molecular docking identifies key interacting residues (e.g., Leu477, Arg115) that drive affinity .

Q. What experimental techniques are prioritized to assess this compound’s binding affinity and specificity?

Deep learning-based molecular docking is the primary method, utilizing metrics like affinity scores (kcal/mol) and CNN Pose Scores (0–1 scale) to evaluate binding strength and pose accuracy. For this compound, affinity scores (−6.26 kcal/mol) suggest moderate binding to CYP19A1, but its lower CNN Pose Score (0.4346) indicates potential inaccuracies in predicted binding conformations. Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) is recommended to assess stability and residue flexibility (RMSD/RMSF analysis) .

Q. How is this compound’s antioxidant activity quantified, and what methodological standards are used?

Antioxidant efficacy is measured through assays like malondialdehyde (MDA) inhibition and radical scavenging (e.g., DPPH/ABTS). This compound demonstrates 91.1% MDA inhibition at 10 μM, outperforming vitamin E (33.4%). High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure compound purity, while dose-response curves (IC50 values) standardize activity comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s binding affinity and pose accuracy in docking studies?

Discrepancies arise when high affinity (−6.26 kcal/mol) coexists with low pose accuracy (CNN Pose Score: 0.4346). To address this:

  • Perform ensemble docking with multiple protein conformations to account for flexibility.
  • Validate with MD simulations to monitor binding stability over time (e.g., RMSD <2 Å over 100 ns).
  • Cross-reference with experimental techniques like surface plasmon resonance (SPR) for kinetic binding data .

Q. What methodological strategies improve this compound’s solubility and bioavailability despite its low Log S value?

this compound’s poor aqueous solubility (Log S = −7.5) and low gastrointestinal (GI) absorption limit bioavailability. Strategies include:

  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) to enhance solubility.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve intestinal permeability.
  • Co-crystallization : Partner with co-formers (e.g., cyclodextrins) to stabilize the compound in solution .

Q. How do molecular dynamics (MD) simulations complement docking studies for this compound?

MD simulations provide dynamic insights into ligand-receptor interactions, such as:

  • Binding stability : this compound maintains an RMSD of 1.8 Å over 100 ns, indicating stable binding.
  • Residue flexibility : RMSF analysis identifies Met374 and Pro429 as critical for conformational changes.
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy, corroborating docking results .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound’s antioxidant assays?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. For reproducibility:

  • Normalize data against positive controls (e.g., vitamin E).
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare means across concentrations.
  • Report confidence intervals (95% CI) and p-values to validate significance .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (docking + MD + SPR) to resolve data contradictions.
  • Optimize solubility early using computational ADMET tools (e.g., SwissADME).
  • Standardize antioxidant assays with triplicate measurements and controlled pH/temperature .

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